molecular formula C11H14Cl2N2O2 B11979958 N-(3,4-Dichlorophenyl)-N'-(2-methoxy-1-methylethyl)urea CAS No. 303092-12-8

N-(3,4-Dichlorophenyl)-N'-(2-methoxy-1-methylethyl)urea

Cat. No.: B11979958
CAS No.: 303092-12-8
M. Wt: 277.14 g/mol
InChI Key: MANQLCARCHFMAP-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-N’-(2-methoxy-1-methylethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of dichlorophenyl and methoxy groups in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-N’-(2-methoxy-1-methylethyl)urea typically involves the reaction of 3,4-dichloroaniline with isocyanates or carbamates under controlled conditions. The reaction can be carried out in the presence of a base such as triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent recovery and recycling are also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the urea linkage, resulting in the formation of amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiourea under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can produce various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-N’-(2-methoxy-1-methylethyl)urea involves its interaction with specific molecular targets. The dichlorophenyl group may bind to active sites of enzymes or receptors, inhibiting their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)-N’-methylurea
  • N-(3,4-Dichlorophenyl)-N’-ethylurea
  • N-(3,4-Dichlorophenyl)-N’-(2-methoxyethyl)urea

Uniqueness

N-(3,4-Dichlorophenyl)-N’-(2-methoxy-1-methylethyl)urea is unique due to the presence of the methoxy and isopropyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

303092-12-8

Molecular Formula

C11H14Cl2N2O2

Molecular Weight

277.14 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(1-methoxypropan-2-yl)urea

InChI

InChI=1S/C11H14Cl2N2O2/c1-7(6-17-2)14-11(16)15-8-3-4-9(12)10(13)5-8/h3-5,7H,6H2,1-2H3,(H2,14,15,16)

InChI Key

MANQLCARCHFMAP-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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